A Technical Guide to the Mechanism of Action of the HibTITER® Vaccine
A Technical Guide to the Mechanism of Action of the HibTITER® Vaccine
Prepared for: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Haemophilus influenzae type b (Hib) was historically a leading cause of severe invasive bacterial diseases in infants and young children, including meningitis and epiglottitis.[1] The capsular polysaccharide, polyribosylribitol phosphate (B84403) (PRP), is a key target for protective antibodies. However, PRP is a T-cell-independent (TI) antigen, which is poorly immunogenic in the primary at-risk demographic of children under two years of age.[2][3] The HibTITER® vaccine is a protein-polysaccharide conjugate vaccine that covalently links PRP oligosaccharides to a carrier protein, CRM197 (a non-toxic variant of diphtheria toxin), to overcome this limitation.[4][5] This conjugation transforms the immune response from T-cell-independent to T-cell-dependent, engaging T-helper cells to ensure a robust, high-affinity IgG antibody response, immunological memory, and a significant booster effect, even in very young infants.[2][6] The vaccine-induced anti-PRP antibodies provide protection primarily through complement-mediated serum bactericidal activity and opsonophagocytosis.[7] Clinical data demonstrates that over 95% of infants develop protective antibody levels after a primary series, leading to the virtual elimination of invasive Hib disease in vaccinated populations.[8]
The Immunological Challenge and Conjugate Solution
The T-Cell-Independent Nature of Polysaccharide Antigens
The immune system's response to antigens can be broadly categorized as T-cell-dependent or T-cell-independent. The PRP capsule of H. influenzae type b is a classic T-cell-independent type 2 (TI-2) antigen.[2] TI antigens can activate B-cells directly without the involvement of T-helper cells, but this response has significant limitations, particularly in infants whose immune systems are still maturing:
-
Poor Immunogenicity: Infants under 18-24 months do not mount a reliable antibody response to TI antigens.[2]
-
Predominantly IgM: The response is primarily low-affinity Immunoglobulin M (IgM).
-
Lack of Immunological Memory: It does not induce affinity maturation, class switching to IgG, or the formation of long-lived memory B-cells, resulting in short-lived protection and no booster response upon subsequent exposure.
HibTITER®: The Conjugate Vaccine Principle
To overcome the shortcomings of a TI response, the HibTITER® vaccine employs conjugation technology. It is composed of PRP-derived oligosaccharides covalently linked to the CRM197 protein carrier.[4] This molecular linkage forces the immune system to treat the polysaccharide as part of a larger protein complex, thereby converting the response into a T-cell-dependent (TD) one.[2][9]
Core Mechanism of Action: Eliciting a T-Cell-Dependent Response
The fundamental mechanism of HibTITER® is the recruitment of carrier protein-specific T-helper cells to drive a potent and lasting anti-polysaccharide B-cell response.
The process unfolds as follows:
-
Antigen Recognition and Internalization: A B-cell recognizes and binds to the PRP polysaccharide component of the vaccine conjugate via its surface B-cell receptor (BCR).
-
Antigen Processing and Presentation: The entire PRP-CRM197 conjugate is internalized by the B-cell. Inside the cell, the CRM197 carrier protein is proteolytically processed into smaller peptides. These peptides are then loaded onto Major Histocompatibility Complex (MHC) class II molecules and presented on the surface of the B-cell.
-
T-Cell Help and B-Cell Activation: A T-helper cell that has been previously primed to recognize the CRM197 peptides (presented by other antigen-presenting cells like dendritic cells) recognizes the peptide-MHC II complex on the B-cell surface. This interaction, along with co-stimulatory signals (e.g., CD40-CD40L), activates the T-helper cell.
-
B-Cell Proliferation and Differentiation: The activated T-helper cell, in turn, provides signals (cytokines like IL-4 and IL-21) to the B-cell. This cognate T-cell help is critical and drives the B-cell to:
-
Undergo clonal expansion.
-
Initiate immunoglobulin class switching from IgM to long-lasting, high-affinity IgG (primarily IgG1).
-
Undergo somatic hypermutation and affinity maturation within germinal centers.
-
Differentiate into antibody-secreting plasma cells and long-lived memory B-cells.[9]
-
The result is a robust production of high-affinity anti-PRP IgG antibodies and the establishment of immunological memory, which allows for a rapid and potent secondary response upon subsequent exposure to the Hib bacterium.[2]
Effector Functions of Vaccine-Induced Antibodies
The high-affinity anti-PRP IgG antibodies generated through vaccination mediate protection against Hib disease through two primary mechanisms.
-
Serum Bactericidal Activity (SBA): Anti-PRP antibodies bind to the surface of Hib bacteria. This binding activates the classical complement pathway, leading to the formation of the Membrane Attack Complex (MAC) on the bacterial surface. The MAC creates pores in the bacterial membrane, causing cell lysis and death.[7][10]
-
Opsonophagocytosis: The coating of Hib bacteria by anti-PRP antibodies (opsonization) marks them for destruction. Phagocytic cells, such as neutrophils and macrophages, have Fc receptors that bind to the Fc portion of the IgG antibodies. This binding facilitates the engulfment and intracellular killing of the opsonized bacteria.[7][11]
Immunogenicity and Efficacy Data
Clinical studies have consistently demonstrated the high immunogenicity of Hib conjugate vaccines. Antibody concentrations are correlated with protection, with titers of ≥0.15 µg/mL considered sufficient for short-term protection and ≥1.0 µg/mL indicative of long-term protection.[7][12][13]
| Study Cohort & Vaccine Schedule | Pre-Vaccination Anti-PRP GMT (µg/mL) | Post-Primary Series Anti-PRP GMT (µg/mL) | % Subjects with Titer ≥0.15 µg/mL | % Subjects with Titer ≥1.0 µg/mL | Reference |
| Infants (2, 3, 4 months) with PRP-T | 0.09 | 5.01 | 98% | Not Reported | [12] |
| Infants (2, 4, 6 months) with HibTITER + DTP (concurrently) | Not Reported | Not Reported | 100% | 91% | [13] |
| Infants (Primary Series) | Not Applicable | Not Reported | >95% | Not Reported | [8] |
GMT: Geometric Mean Titer. PRP-T is a Hib conjugate vaccine with a tetanus toxoid carrier, demonstrating a similar mechanism and immunogenic profile.
Key Experimental Protocols for Immunogenicity Assessment
The evaluation of the immune response to HibTITER® relies on standardized laboratory assays to quantify both the concentration and functional activity of anti-PRP antibodies.
Protocol: Anti-PRP IgG Quantification by ELISA
The Enzyme-Linked Immunosorbent Assay (ELISA) is the standard method for quantifying the concentration of anti-PRP IgG antibodies in serum.
Methodology:
-
Coating: 96-well microtiter plates are coated with purified Hib PRP antigen and incubated to allow for passive adsorption.
-
Washing: Plates are washed with a buffer (e.g., PBS with Tween 20) to remove unbound antigen.
-
Blocking: Remaining non-specific binding sites in the wells are blocked using a protein solution like bovine serum albumin (BSA).
-
Sample Incubation: Serum samples, along with a set of standards with known anti-PRP antibody concentrations, are serially diluted and added to the wells. During incubation, anti-PRP antibodies in the samples bind to the coated antigen.
-
Secondary Antibody Incubation: After washing away unbound serum components, an enzyme-conjugated secondary antibody (e.g., horseradish peroxidase-linked anti-human IgG) is added. This antibody binds specifically to the human IgG captured in the wells.
-
Detection: Following another wash step, a chromogenic substrate (e.g., TMB) is added. The enzyme on the secondary antibody converts the substrate into a colored product.
-
Quantification: The reaction is terminated with a stop solution, and the optical density of each well is measured using a spectrophotometer. The concentration of anti-PRP IgG in the samples is determined by comparing their absorbance values to the standard curve generated from the calibrators.[14]
Protocol: Functional Antibody Assessment by Serum Bactericidal Assay (SBA)
The SBA is a functional assay that measures the ability of vaccine-induced antibodies to kill Hib bacteria in the presence of complement, mimicking a key in vivo protective mechanism.[15][16]
Methodology:
-
Serum Preparation: Test serum is heat-inactivated (e.g., 56°C for 30 minutes) to destroy its native complement while preserving the antibodies. The serum is then serially diluted in a multi-well plate.[15]
-
Reaction Mixture: A standardized suspension of a specific Hib bacterial strain (e.g., Eagan strain) is added to each well containing the diluted serum.[15][17]
-
Complement Addition: An external source of complement, typically baby rabbit serum, is added to initiate the bactericidal reaction.[15][17]
-
Incubation: The plates are incubated (e.g., for 60-90 minutes at 37°C) to allow for antibody-mediated, complement-dependent killing of the bacteria.[17][18]
-
Plating and Viability Count: An aliquot from each well is plated onto a suitable growth medium (e.g., chocolate agar). The plates are incubated overnight.
-
Titer Determination: The number of surviving bacterial colonies (Colony Forming Units, CFU) is counted for each serum dilution. The SBA titer is reported as the reciprocal of the highest serum dilution that kills at least 50% of the initial bacterial inoculum compared to a control without antibodies.[17]
Conclusion
The mechanism of action of the HibTITER® vaccine is a paradigm of rational vaccine design. By covalently conjugating the T-cell-independent PRP polysaccharide to the T-cell-dependent CRM197 protein carrier, the vaccine successfully circumvents the immunological immaturity of infants. This design elicits a robust, T-cell-dependent immune response characterized by high-affinity IgG antibodies, class switching, and the induction of long-term immunological memory. The resulting functional antibodies effectively clear H. influenzae type b through complement-mediated bacteriolysis and opsonophagocytosis, providing durable protection against invasive disease and representing a landmark achievement in pediatric public health.
References
- 1. Hib vaccine | Research Starters | EBSCO Research [ebsco.com]
- 2. Haemophilus influenzae type b conjugate vaccines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hib vaccine - Wikipedia [en.wikipedia.org]
- 4. HibTITER (Diphtheria CRM197 Protein Conjugate): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 5. Hib Vaccines: Past, Present, and Future Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regulatory T Cells in the Antibody Response to Haemophilus influenzae Type b Polysaccharide - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Inhibition of the different complement pathways has varying impacts on the serum bactericidal activity and opsonophagocytosis against Haemophilus influenzae type b - PMC [pmc.ncbi.nlm.nih.gov]
- 8. About Hib Vaccine (Haemophilus Influenzae Type b Vaccine) | CDC [cdc.gov]
- 9. Systematic Evaluation of the Distribution of Immune Cells following Subcutaneous Administration of Haemophilus Influenzae Type B Vaccine to Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Immune Response to Haemophilus influenzae Type b Vaccination in Patients with Chronic Renal Failure - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Opsonophagocidal activity in sera from infants and children immunized with Haemophilus influenzae type b conjugate vaccine (meningococcal protein conjugate) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Immunogenicity and safety of PRP-T conjugate vaccine given according to the British accelerated immunisation schedule - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Immunogenicity of Haemophilus influenzae b conjugate vaccine (HibTITER) and safety of HibTITER and a combination vaccine of diphtheria, tetanus, pertussis and HibTITER in infants two months of age: a preliminary report - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. ELISA Test Procedures | BioChain Institute Inc. [biochain.com]
- 15. files01.core.ac.uk [files01.core.ac.uk]
- 16. Measurement of Serum Bactericidal Activity Specific for Haemophilus influenzae Type b by Using a Chromogenic and Fluorescent Metabolic Indicator - PMC [pmc.ncbi.nlm.nih.gov]
- 17. vaccine.uab.edu [vaccine.uab.edu]
- 18. Development and Use of a Serum Bactericidal Assay Using Pooled Human Complement To Assess Responses to a Meningococcal Group A Conjugate Vaccine in African Toddlers - PMC [pmc.ncbi.nlm.nih.gov]
